molecular formula C15H21NO4 B097386 tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS No. 18605-26-0

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B097386
CAS No.: 18605-26-0
M. Wt: 279.33 g/mol
InChI Key: RLEOEDXSMUQCMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate ( 18605-26-0) is a chemical compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . This compound serves as a crucial protected intermediate in organic synthesis, particularly for the preparation of peptides and other bioactive molecules . It features a dual-protecting group strategy: the tert-butyl group protects the carboxyl function, while the benzyloxycarbonyl (Cbz) group protects the amine function . This protection allows for selective reactions to be carried out at other sites within the molecule without compromising the integrity of these sensitive functional groups. Its stability under various reaction conditions makes it a valuable building block in medicinal chemistry and pharmaceutical research for the systematic development of new drugs and therapeutic agents . The compound should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOEDXSMUQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404555
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18605-26-0
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection of the Amine

The amine group of 3-aminopropanoic acid is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This method employs a biphasic system (water and dichloromethane) with sodium bicarbonate to neutralize HCl byproducts.

Typical Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Temperature : 0–25°C

  • Yield : 85–92%

tert-Butyl Esterification

The Cbz-protected carboxylic acid undergoes esterification with tert-butanol. Two prevalent methods are employed:

Acid-Catalyzed Fischer Esterification

Conditions :

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Solvent : Excess tert-butanol

  • Temperature : Reflux (80–85°C)

  • Reaction Time : 12–24 hours

  • Yield : 70–78%

Steglich Esterification

Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Reaction Time : 4–6 hours

  • Yield : 88–95%

Industrial-Scale Production

Continuous Flow Microreactor Systems

Flow chemistry enhances scalability and reduces side reactions. Key parameters include:

  • Residence Time : 5–10 minutes

  • Temperature : 25–40°C

  • Solvent : tert-Butanol or THF

  • Throughput : 1–5 kg/hour

  • Purity : >98%

Purification and Isolation

Post-reaction purification involves:

  • Solvent Extraction : Partitioning between ethyl acetate and brine.

  • Desiccation : Anhydrous sodium sulfate (Na₂SO₄).

  • Crystallization : Anti-solvent addition (hexane or heptane) at 0–5°C.

  • Filtration : Isolated product purity of 99%.

Optimization and Troubleshooting

Reaction Parameter Impact

ParameterEffect on Yield/PurityOptimal Range
Temperature Higher temps accelerate esterification but risk racemization0–25°C (Steglich), 80°C (Fischer)
Solvent Polarity Polar aprotic solvents improve DCC solubilityDCM or THF
Base Strength Strong bases (NaOH) hydrolyze esters; weak bases (NaHCO₃) preferredpH 8–9

Common Side Reactions and Mitigation

  • Racemization : Minimized by low-temperature Steglich conditions.

  • Ester Hydrolysis : Avoid aqueous workup at pH >10.

  • DCC Byproducts : Removed via filtration or aqueous washes.

Case Study: Patent WO2012117417A1

A patented method for analogous tert-butyl esters highlights:

  • Benzylation : Sodium hydride (NaH) in THF at 0–35°C.

  • De-esterification : LiOH/NaOH in aqueous THF (0–35°C).

  • Yield Improvement : 92% via anti-solvent crystallization with heptane.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fischer Esterification 70–7885–90ModerateHigh
Steglich Esterification 88–9595–99HighModerate
Flow Reactor 90–9598–99IndustrialHigh

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate (CAS 185564-14-1)

  • Structure: Differs by an additional amino group at position 2 and R-configuration.
  • Molecular Formula : C₁₅H₂₂N₂O₄ (MW 294.35) .
  • Properties : Requires refrigeration (2–8°C) for storage, indicating reduced stability compared to the parent compound .
  • Hazards: Exhibits distinct toxicity (H302, H312, H332) due to the free amino group, unlike the parent compound’s primary hazards (H302, H315, H319) .

Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)

  • Structure : Replaces tert-butyl ester with methyl ester and introduces a hydrophobic 4-(tert-butyl)phenyl substituent.
  • Synthesis : Prepared via thianthrenium-mediated coupling (38% yield), lower than the parent compound’s optimized synthesis .
  • Applications : Enhanced lipophilicity may improve membrane permeability in drug candidates .

tert-Butyl 3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate (CAS 95319-02-1)

  • Structure : Features dual protecting groups (Cbz and Boc) and a benzyloxy side chain.
  • Role : Used in complex peptidomimetics where orthogonal protection is required .

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6)

  • Structure : Benzyl ester with a carbamoyl group, altering solubility and reactivity.
  • Applications : Intermediate in urea-linked peptides or prodrugs .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW Storage Conditions Key Functional Groups
tert-Butyl 3-(((Cbz)amino)propanoate C₁₅H₂₁NO₄ 279.33 Room Temperature Cbz, tert-butyl ester
(R)-3-amino-2-(Cbz-amino)propanoate C₁₅H₂₂N₂O₄ 294.35 2–8°C Cbz, tert-butyl ester, free NH₂
Methyl 2-(Cbz-amino)-3-(4-tBu-Ph)propanoate C₂₂H₂₈NO₄ 370.47 Not reported Cbz, methyl ester, 4-tBu-Ph

Key Research Findings

Stability and Reactivity : The parent compound’s tert-butyl ester provides superior stability over methyl or benzyl esters, which require milder deprotection conditions .

Stereochemical Impact : The R-isomer (CAS 185564-14-1) shows distinct NMR shifts (e.g., δ 38.1–39.1 in ¹³C NMR) due to configuration-dependent steric effects .

Toxicity Profiles: Free amino groups (e.g., in CAS 185564-14-1) introduce inhalation and dermal hazards absent in the parent compound .

Biological Activity

Introduction

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, with the CAS number 18605-26-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • IUPAC Name : tert-butyl 3-{[(benzyloxy)carbonyl]amino}propanoate
  • Physical Form : Solid, typically stored at room temperature in a dry environment.

The compound exhibits its biological activity primarily through modulation of cellular pathways associated with neuroprotection and anti-cancer effects. The benzyloxycarbonyl (Cbz) group enhances the compound's ability to interact with biological targets, potentially influencing pathways involved in apoptosis and cellular proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, a series of amino acid derivatives, including this compound, were evaluated for their neuroprotective effects against oxidative stress induced by tert-butyl hydroperoxide in SH-SY5Y neuroblastoma cells. The results indicated:

  • EC50 Values : The compound demonstrated significant protective effects with an EC50 value lower than that of standard neuroprotective drugs such as edaravone.
CompoundEC50 (µM)
This compound4.31
Edaravone5.62
Baicalein24.77

These findings suggest that the compound may enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been explored, particularly regarding its effects on PI3-kinase signaling pathways. Inhibition of these pathways is crucial for preventing tumor cell proliferation and metastasis. Research indicates that derivatives similar to this compound exhibit selective inhibition of Class I PI3-kinase enzymes, which are often dysregulated in various cancers.

Case Studies

  • Neuroprotection Study :
    • Objective : Evaluate the neuroprotective effects against oxidative stress.
    • Methodology : SH-SY5Y cells were treated with tert-butyl hydroperoxide and various concentrations of the compound.
    • Results : Significant reduction in cell death was observed, correlating with lower EC50 values compared to control compounds.
  • Cancer Cell Proliferation Study :
    • Objective : Assess the impact on cancer cell lines.
    • Methodology : Various cancer cell lines were treated with the compound to determine its effect on cell viability and proliferation.
    • Results : The compound showed promising results in inhibiting cell growth, particularly in breast cancer cell lines.

Q & A

Q. Can machine learning predict novel derivatives or reaction pathways for this compound?

  • Methodology : Train models on PubChem or Reaxys datasets to propose functionalization sites (e.g., amidation at the propanoate chain). ICReDD’s workflow combines cheminformatics with experimental feedback to prioritize high-yield pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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